Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester

Description

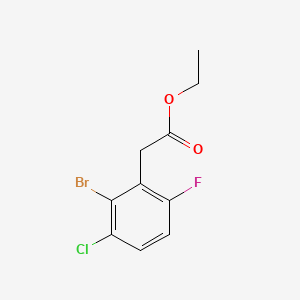

Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester is a halogenated aromatic ester characterized by a benzene ring substituted with bromo (position 2), chloro (position 3), and fluoro (position 6) groups, linked to an ethyl ester via an acetic acid moiety. The compound’s halogenated nature suggests reactivity patterns and applications in agrochemicals, pharmaceuticals, or specialty chemicals .

Properties

Molecular Formula |

C10H9BrClFO2 |

|---|---|

Molecular Weight |

295.53 g/mol |

IUPAC Name |

ethyl 2-(2-bromo-3-chloro-6-fluorophenyl)acetate |

InChI |

InChI=1S/C10H9BrClFO2/c1-2-15-9(14)5-6-8(13)4-3-7(12)10(6)11/h3-4H,2,5H2,1H3 |

InChI Key |

CWFLCOGOPXUCFN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1Br)Cl)F |

Origin of Product |

United States |

Preparation Methods

Nitration-Bromination-Reduction Pathway

A patent by describes a multi-step route for synthesizing halogenated benzoic acids, adaptable to ethyl 2-bromo-3-chloro-6-fluorobenzeneacetate. Key steps include:

- Nitrification : Starting with a fluorinated toluene derivative (e.g., 3-fluorotoluene), nitration at 20–30°C using nitric acid in sulfuric acid introduces a nitro group.

- Bromination : Dibromohydantoin in sulfuric acid selectively brominates the aromatic ring at the ortho position relative to the nitro group.

- Reduction and Deamination : Iron powder in acetic acid reduces the nitro group to an amine, followed by deamination using hypophosphorous acid to yield a chloro-substituted intermediate.

- Esterification : Hydrolysis of the trifluoromethyl group under sulfuric acid at 150–175°C generates the carboxylic acid, which is esterified with ethanol via acid catalysis.

Critical Parameters :

Direct Halogenation of Phenylacetic Acid Esters

Patent outlines a single-step ester synthesis from trichloroethylbenzene derivatives. For ethyl 2-bromo-3-chloro-6-fluorobenzeneacetate:

- Substrate Preparation : 2,2,2-Trichloro-1-(3-chloro-6-fluorophenyl)ethane is treated with potassium hydroxide in ethanol.

- Simultaneous Hydrolysis-Esterification : The reaction proceeds via nucleophilic displacement, yielding the ester directly.

Advantages :

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Aryl boronic acids can be coupled with ethyl α-bromoacetate precursors. For example:

- Synthesis of 3-Chloro-6-Fluorophenyl Boronic Acid : Generated via lithiation of 1-bromo-3-chloro-6-fluorobenzene followed by treatment with triisopropyl borate.

- Coupling Reaction : Pd(PPh₃)₄ catalyzes the cross-coupling with ethyl α-bromoacetate in THF at 80°C.

Optimization :

- Ligand selection (e.g., SPhos) enhances reactivity for sterically hindered substrates.

- Yields: 70–85% after column chromatography.

Regioselective Halogenation Techniques

Directed Ortho-Metalation

Directed ortho-metalation (DoM) using directing groups (e.g., amides) enables precise halogen placement:

- Lithiation : Treat 3-chloro-6-fluorobenzamide with LDA at −78°C.

- Bromination : Quench with bromine to introduce bromine at the 2-position.

- Esterification : Convert the amide to the ethyl ester via acidic hydrolysis and Fischer esterification.

Challenges :

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nitration-Bromination | 6 | 60–70 | Scalable, uses inexpensive reagents | Long reaction times, multiple purifications |

| Direct Hydrolysis | 1 | 85–98 | Single-step, high purity | Limited substrate availability |

| Suzuki Coupling | 3 | 70–85 | Modular, flexible substitution | Requires palladium catalysts |

| Directed Metalation | 4 | 50–65 | Excellent regiocontrol | Sensitive to moisture/air |

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The halogen substituents can be replaced by other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of new benzene derivatives with different substituents.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Hydrolysis: Formation of Benzeneacetic acid and ethanol.

Scientific Research Applications

Medicinal Chemistry

Benzeneacetic acid derivatives have been extensively studied for their biological activities. The presence of halogens in the structure enhances their interactions with biological targets:

- Enzyme Inhibition : Compounds like benzeneacetic acid derivatives may act as inhibitors for specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis .

- Antimicrobial Activity : Preliminary studies suggest that these compounds exhibit antimicrobial properties against certain bacterial strains due to their ability to disrupt cellular membranes or inhibit enzyme function .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be utilized as a starting material for synthesizing more complex organic compounds through various chemical reactions including nucleophilic substitutions and reductions .

Case Studies

- Anticancer Activity : A study highlighted the potential of benzeneacetic acid derivatives in targeting cancer cells. The compound's structural features were found to enhance its efficacy against specific cancer types by inducing cell death without affecting normal cell proliferation .

- Fluorinated Drug Development : Research has shown that fluorinated compounds like benzeneacetic acid derivatives play a critical role in drug design due to their improved metabolic stability and bioavailability. This has led to the development of several fluorine-containing drugs approved by regulatory bodies .

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester involves its interaction with specific molecular targets. The halogen substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

- Ethyl 2-Bromo-3-Cyano-6-Fluorobenzoate (CAS 1806848-35-0) Structure: A benzoic acid derivative with bromo (C2), cyano (C3), and fluoro (C6) substituents, esterified with ethanol. Key Differences: The cyano group at position 3 (vs.

Chlorobenzilate (CAS 510-15-6)

Ethyl α-Formyl Benzeneacetic Acid Ester (CAS 17838-69-6)

Physical and Chemical Properties

Notes:

- Halogen substituents (Br, Cl, F) increase molecular weight and density compared to non-halogenated esters.

- Bromine and chlorine enhance electrophilic substitution reactivity, while fluorine’s small size improves metabolic stability in biological systems .

Biological Activity

Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester (CAS Number: 1823545-08-9) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 295.53 g/mol. The presence of bromine, chlorine, and fluorine atoms in the structure is significant as these halogens can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The halogen substituents enhance the compound's binding affinity to various enzymes and receptors, which can affect metabolic pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, allowing it to interact with biological systems more effectively.

Anticancer Potential

Research indicates that halogenated compounds often exhibit anticancer properties due to their ability to interfere with cellular processes. For instance, benzeneacetic acid derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. A study demonstrated that similar compounds with halogen substitutions exhibited significant antiproliferative activity against human cancer cell lines, suggesting that this compound may also possess such activity .

Interaction with Biological Molecules

The compound has been studied for its interactions with retinoic acid receptors and other nuclear hormone receptors. These interactions can modulate gene expression related to cell growth and differentiation. In silico studies have suggested that the compound may act as an inverse agonist at certain receptor sites, further supporting its potential role in drug development .

Case Study: Antitumor Activity

A study focused on the synthesis and biological evaluation of benzeneacetic acid derivatives highlighted the effectiveness of halogenated compounds in targeting cancer cells. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Benzeneacetic acid derivative A | 10 | MCF-7 (breast cancer) |

| Benzeneacetic acid derivative B | 15 | HeLa (cervical cancer) |

| Benzeneacetic acid derivative C | 20 | A549 (lung cancer) |

Structure-Activity Relationship (SAR)

Studies have explored the SAR of benzeneacetic acid derivatives, revealing that the positioning and nature of substituents significantly impact biological activity. The presence of halogens at specific positions on the aromatic ring was found to enhance anticancer potency compared to non-halogenated analogs .

Q & A

Basic Research Questions

Q. How can the identity of benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester be confirmed experimentally?

- Methodological Answer : Combine spectroscopic techniques to resolve structural ambiguity.

- NMR Analysis : The ethyl ester group (CH2CH3) appears as a triplet (δ ~1.2–1.4 ppm for -CH3) and quartet (δ ~4.0–4.3 ppm for -OCH2-). Aromatic protons will show splitting patterns influenced by substituents (Br, Cl, F). For example, fluorine (para to Cl) may cause deshielding in adjacent protons .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 310–315 (approximate molecular weight) and fragmentation patterns (e.g., loss of ethyl group or halogen substituents) .

- Infrared (IR) : Ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-O ester vibrations at ~1200–1100 cm⁻¹ .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer : Prioritize halogenation and esterification steps.

- Step 1 : Start with benzeneacetic acid. Introduce halogen substituents via electrophilic aromatic substitution (e.g., using Br2/FeCl3 for bromination, Cl2/AlCl3 for chlorination, and HF/pyridine for fluorination). Substituent positions (2-Br, 3-Cl, 6-F) require careful regioselective control .

- Step 2 : Esterify the carboxylic acid with ethanol under acid catalysis (e.g., H2SO4 or TsOH) .

- Alternative : Modify pre-halogenated ethyl phenylacetate derivatives (e.g., uses ethyl 2-chloropropionate as a precursor for fluorinated analogs) .

Advanced Research Questions

Q. How do steric and electronic effects of the substituents influence reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Perform computational and experimental kinetic studies.

- Electronic Effects : The electron-withdrawing Cl and F substituents increase electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines or alcohols). Bromine’s inductive effect may further polarize the ester group .

- Steric Effects : The 2-Br and 3-Cl substituents create steric hindrance, potentially slowing reactions at the ester’s α-carbon. Molecular modeling (e.g., DFT calculations) can predict transition-state geometries .

- Experimental Validation : Compare reaction rates with less-hindered analogs (e.g., unsubstituted ethyl phenylacetate) using kinetic assays .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer : Cross-reference substituent effects and isotopic patterns.

- NMR Discrepancies : Fluorine’s strong deshielding effect may shift adjacent proton signals upfield or downfield. Use ¹⁹F NMR to confirm fluorine’s position and coupling constants .

- Isotopic Peaks in MS : Chlorine and bromine exhibit characteristic isotopic clusters (e.g., ³⁵Cl/³⁷Cl ≈ 3:1; ⁷⁹Br/⁸¹Br ≈ 1:1). Verify their ratios to distinguish overlapping signals .

- Reference Standards : Compare data with structurally similar compounds (e.g., ethyl 3-chloro-4-fluorophenylacetate from ) .

Q. What strategies optimize the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation of halogens .

- Hydrolytic Stability : Monitor ester hydrolysis in aqueous buffers (pH 1–13) via HPLC. Acidic/basic conditions may cleave the ester bond; use anhydrous solvents for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.